6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing both a benzene and a pyrimidine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one is , and it is classified as a nitrogen-containing heterocyclic compound.
Quinazolinones, including 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one, are derived from anthranilic acid and have been widely studied for their pharmacological properties. They are classified under heterocycles due to the presence of nitrogen atoms in their ring structure. This class of compounds has been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
The synthesis of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one can be achieved through several methods, typically involving the condensation of appropriate precursors. One effective method involves the use of sodium perborate as a catalyst in a microwave-assisted reaction. This approach combines 2-aminobenzonitrile with aromatic or heteroaromatic aldehydes to yield quinazolinone derivatives efficiently .
The molecular structure of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one features:
6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one can participate in various chemical reactions typical for quinazolinone derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitrogen atoms in the ring and the electron-donating properties of the methoxy group.
The mechanism of action for compounds like 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one typically involves interaction with biological targets such as enzymes or receptors. For instance:
Experimental studies often employ assays to determine binding affinities and inhibition constants, providing insight into their pharmacological potential.
6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one has several potential applications in scientific research:
Fragment-based combinatorial screening accelerates the identification of pharmacologically active quinazolinone derivatives by systematically assembling diverse molecular fragments. This approach involves designing modular fragments targeting specific binding pockets, followed by high-throughput assembly and screening. For example, compound 19d (ADTL-BPI1901), a dual BRD4/PARP1 inhibitor, was developed through three iterative rounds of optimization starting from fragment hits targeting the acetyl-lysine binding site (BRD4) and the NAD⁺-binding site (PARP1) [1]. Key steps include:
Table 1: Fragment Combinations Yielding Bioactive Quinazolinones
Core Fragment | Coupling Fragment | Product | Key Activity |
---|---|---|---|
6-Methoxy-anthranilic acid | Trimethoxymethane | 6-Methoxyquinazolin-4(3H)-one | PARP1 inhibition [1] |
3-Amino-2-methylquinazolin-4(3H)-one | 4-Hydroxybenzaldehyde | 3-(4-Hydroxybenzylideneamino) derivative | Antifungal [9] |
2-Hydrazinylquinazolin-4(3H)-one | 2-Acetylfuran | Hydrazone 4a | DNA gyrase inhibition [8] |
Installing the 6-methoxy group regioselectively demands orthogonal protection strategies and sequential functionalization. Two primary routes exist:
Table 2: Regioselective Synthesis Routes to 6-Methoxyquinazolinones
Starting Material | Key Regioselective Step | Intermediate | Final Product | Yield (%) |
---|---|---|---|---|
3-Methoxy-2-naphthoic acid | Directed ortho-lithiation/CH₃I | 6-Methoxy-2-naphthoic acid | Quinazolinone 17 [5] | 65 |
Methyl anthranilate | Electrophilic bromination (Br₂/AcOH) | 5-Bromoanthranilate | 6-Methoxyquinazolin-4(3H)-one [9] | 72 |
Anthranilic acid | Ac₂O cyclization → Bromination | 6-Bromobenzoxazinone | 6-Methoxyquinazolinone via CuI/OCH₃ [6] | 58 |
Parallel synthesis enables rapid generation of quinazolinone libraries for SAR exploration. Key methodologies include:
Late-stage functionalization fine-tunes quinazolinone properties. Key strategies include:
Table 3: Late-Stage Modification Impact on Quinazolinone Bioactivity
Position Modified | Reaction Type | Reagents/Conditions | Example Product | Activity Change |
---|---|---|---|---|
C2 | SNAr with amines | Piperidine, K₂CO₃, DMF, 80°C | Compound 20 [6] | Enhanced anti-biofilm vs. P. aeruginosa |
C3 | Schiff base formation | 2-Thiophenecarbaldehyde, EtOH, Δ | 3m [9] | MIC: 1.95 μg/mL (S. aureus) |
C3 | 1,3-Dipolar cycloaddition | Hydroxamoyl chloride, Et₃N, CHCl₃ | Isoxazole 5a [4] | DNA gyrase IC₅₀: 3.19 μM |
C7 | Bromination/Cross-coupling | Br₂, then arylboronic acid/Pd(0) | 7-Arylquinazolinone [5] | Improved kinase inhibition |
Accessing 4a,8a-dihydroquinazolin-4(3H)-ones requires chemoselective reduction to avoid over-reduction or ring opening. Key methods:
Table 4: Reduction Methods for 4a,8a-Dihydroquinazolin-4(3H)-ones
Reduction Method | Conditions | Chemoselectivity | Yield (%) | Isomer Ratio (syn:anti) |
---|---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, H₂ (50 psi), AcOH/EtOH, 0°C | High (no C4=O reduction) | 85 | 3:1 |
Metal Hydride | NaBH₄/CeCl₃, MeOH, −10°C | Moderate | 75 | 4:1 |
Electrochemical | −1.4 V, DMF, Pb cathode | Excellent | 68 | 1:1 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2